
Unii-WV88DU3mux
Übersicht
Beschreibung
Diese Verbindung hat sich als vielversprechend in der Behandlung von entzündlichen Erkrankungen wie Arthrose und rheumatoider Arthritis erwiesen .
Herstellungsmethoden
VRT-18858 wird als Metabolit von Pralnacasan synthetisiert. Die Herstellung beinhaltet die Hydrolyse der Ethoxygruppe von Pralnacasan durch Plasmaesterasen, wodurch die aktive Verbindung VRT-18858 entsteht . Die industriellen Produktionsmethoden für VRT-18858 sind nicht umfassend dokumentiert, aber es wird typischerweise in Laboreinstellungen für Forschungszwecke hergestellt .
Vorbereitungsmethoden
VRT-18858 is synthesized as a metabolite of Pralnacasan. The preparation involves the hydrolysis of the ethoxy group of Pralnacasan by plasma esterases, yielding the active compound VRT-18858 . The industrial production methods for VRT-18858 are not extensively documented, but it is typically prepared in laboratory settings for research purposes .
Analyse Chemischer Reaktionen
VRT-18858 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien umfassen Halogene oder Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
VRT-18858 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Referenzverbindung in der Untersuchung von Caspase-Inhibitoren und deren Mechanismen eingesetzt.
Biologie: In der Forschung zu entzündlichen Signalwegen und der Rolle von Interleukin-1 beta bei verschiedenen Erkrankungen eingesetzt.
Industrie: Bei der Entwicklung neuer entzündungshemmender Medikamente und Behandlungen eingesetzt.
Wirkmechanismus
VRT-18858 hemmt das Interleukin-1 beta-konvertierende Enzym, ein Enzym, das die Produktion von Interleukin-1 und Interferon gamma reguliert, die intrazelluläre Mediatoren sind, die den Prozess der Entzündung auslösen und aufrechterhalten . Durch die Hemmung dieses Enzyms trägt VRT-18858 dazu bei, schädliche Entzündungsprozesse einzudämmen, die bei einer Reihe von akuten und chronischen Erkrankungen auftreten .
Wirkmechanismus
VRT-18858 inhibits interleukin-1 beta converting enzyme, an enzyme that regulates the production of interleukin-1 and interferon gamma, which are intercellular mediators that initiate and sustain the process of inflammation . By inhibiting this enzyme, VRT-18858 helps to curtail damaging inflammatory processes common to a number of acute and chronic conditions .
Vergleich Mit ähnlichen Verbindungen
VRT-18858 ist einzigartig in seiner starken Hemmung des Interleukin-1 beta-konvertierenden Enzyms. Zu den ähnlichen Verbindungen gehören:
Pralnacasan (VX-740): Die Stammverbindung von VRT-18858, ebenfalls ein Inhibitor des Interleukin-1 beta-konvertierenden Enzyms.
VX-765: Ein weiterer Caspase-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften.
Belnacasan (VX-765): Eine verwandte Verbindung mit ähnlichen Wirkmechanismen und therapeutischem Potenzial.
VRT-18858 sticht durch seinen spezifischen Stoffwechselweg und seine starke Hemmung des Interleukin-1 beta-konvertierenden Enzyms hervor .
Biologische Aktivität
Overview of Niclosamide
Niclosamide is an anthelmintic agent primarily used to treat tapeworm infections. It has gained attention for its potential applications in cancer therapy and antiviral treatments due to its ability to target various cellular pathways.
- Chemical Formula : C13H8ClN3O4
- Molecular Weight : 327.67 g/mol
- CAS Number : 50-65-7
Niclosamide exerts its effects through multiple mechanisms:
- Targeting Acidified Endosomes : It neutralizes acidic compartments within cells, inhibiting the entry of pH-dependent viruses such as human rhinoviruses and influenza.
- Inhibition of Oncogenic Pathways : Niclosamide affects several pathways, including Wnt/β-catenin, Ras, Stat3, Notch, and NF-κB, which are crucial for cancer cell proliferation and survival.
- Induction of Ferroptosis : In triple-negative breast cancer (TNBC) cells, it increases lipid peroxidation and induces ferroptosis by suppressing GPX4 expression.
Pharmacokinetics
Niclosamide has low oral bioavailability and poor solubility, which limits its systemic absorption. Its pharmacokinetic profile suggests that it is primarily effective at the site of infection rather than systemically.
Antiviral Activity
In vitro studies indicate that Niclosamide maintains sustained antiviral activity over extended periods. This stability is crucial for neutralizing viral infections effectively.
Anticancer Activity
Niclosamide has shown broad anti-cancer activity across various types of tumors. It has been observed to:
- Inhibit cell proliferation in prostate cancer by downregulating androgen receptor variants.
- Induce apoptosis in colorectal cancer cells through mitochondrial dysfunction.
Dosage Effects in Animal Models
Research indicates that lower doses of Niclosamide effectively inhibit viral entry and downregulate oncogenic pathways without significant toxicity. Higher doses may lead to adverse effects due to systemic absorption issues.
Case Studies
Several studies have highlighted the potential applications of Niclosamide beyond its traditional use:
- Cancer Treatment : A study demonstrated that Niclosamide could enhance the efficacy of chemotherapy agents in resistant cancer cell lines by modulating drug resistance mechanisms.
- COVID-19 Research : Preliminary research suggested that Niclosamide might inhibit SARS-CoV-2 replication in vitro, prompting further investigation into its potential as a therapeutic agent against COVID-19.
- Environmental Impact : The extensive use of Niclosamide raises concerns about environmental pollution and its effects on aquatic organisms, emphasizing the need for responsible usage practices.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of UNII-WV88DU3mux that influence its experimental design in pharmacological studies?
- Methodological Answer : Prioritize properties such as solubility, stability (thermal/chemical), partition coefficient (logP), and ionization constants (pKa). Use techniques like high-performance liquid chromatography (HPLC) for purity assessment, dynamic light scattering (DLS) for aggregation studies, and differential scanning calorimetry (DSC) for thermal stability. Ensure protocols align with guidelines for reproducibility, such as documenting buffer conditions and storage parameters .
Q. How should researchers approach the initial characterization of this compound to ensure reproducibility across studies?
- Methodological Answer : Employ a multi-technique approach:
- Structural Analysis : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for molecular confirmation.
- Purity Assessment : HPLC with UV/Vis or refractive index detection.
- Crystallography : Single-crystal X-ray diffraction for solid-state characterization.
Document all parameters (e.g., solvent systems, instrument calibration) in open-access repositories to facilitate replication .
Q. What methodologies are recommended for assessing this compound's bioavailability in preclinical models?
- Methodological Answer : Use pharmacokinetic (PK) studies in rodent models with LC-MS/MS quantification. Key steps:
- Dose Optimization : Pilot studies to determine linearity in plasma concentration.
- Tissue Distribution : Autoradiography or tissue homogenate analysis.
- Data Normalization : Adjust for inter-subject variability using body weight/metabolic rate.
Cross-validate results with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Q. How can researchers mitigate bias when interpreting this compound's efficacy in early-stage trials?
- Methodological Answer : Implement double-blind randomization and predefined statistical endpoints. Use tools like CONSORT guidelines for trial reporting. Include negative controls and power analysis to ensure sample size adequacy. Transparently report outliers and confounding variables (e.g., genetic heterogeneity in animal models) .
Q. What are the best practices for integrating this compound into in vitro toxicity assays?
- Methodological Answer :
- Dose-Response Curves : Test a wide concentration range (IC₅₀ ± 3 logs).
- Cell Line Validation : Use ≥2 cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal).
- Endpoint Diversity : Combine viability assays (MTT/XTT) with oxidative stress markers (ROS detection).
Include solvent controls and validate assay reproducibility across independent replicates .
Advanced Research Questions
Q. How can researchers systematically analyze contradictory data regarding this compound's mechanism of action across experimental models?
- Methodological Answer :
- Meta-Analysis : Aggregate data from published studies using PRISMA guidelines.
- Cross-Model Validation : Compare results from in vitro (e.g., kinase assays) and in vivo (e.g., transgenic models) systems.
- In Silico Modeling : Use molecular docking or systems biology networks to reconcile discrepancies (e.g., off-target effects in whole organisms).
Explicitly address study limitations (e.g., batch variability in compound synthesis) .
Q. What strategies are effective in designing interdisciplinary studies to evaluate this compound's effects in complex biological systems?
- Methodological Answer :
- Collaborative Frameworks : Integrate pharmacology, bioinformatics, and clinical expertise.
- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics datasets.
- Workflow Provenance Tools : Use platforms like Taverna or Galaxy to track data transformations and ensure reproducibility.
Define shared protocols for data standardization and ethical review .
Q. How should researchers address uncertainties in this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer :
- Mechanistic Modeling : Develop compartmental PK-PD models using software like NONMEM or Monolix.
- Sensitivity Analysis : Identify parameters with high uncertainty (e.g., absorption rate constants).
- In Vitro-In Vivo Extrapolation (IVIVE): Use hepatocyte clearance data to predict in vivo hepatic metabolism.
Publish raw datasets and model code for community validation .
Q. What experimental designs are optimal for studying this compound's long-term stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Use ICH Q1A guidelines with elevated temperature/humidity.
- Analytical Monitoring : Track degradation products via LC-MS at predefined intervals.
- Statistical Design : Apply factorial designs (e.g., 2³ factorial) to assess interactions between temperature, pH, and light exposure.
Report confidence intervals for degradation rates .
Q. How can researchers ethically navigate intellectual property (IP) constraints while publishing findings on this compound?
- Methodological Answer :
- Pre-Publication Review : Consult institutional IP offices to identify patentable findings.
- Data Redaction : Temporarily withhold proprietary synthesis steps while disclosing safety/efficacy data.
- Collaboration Agreements : Use Material Transfer Agreements (MTAs) for shared compound derivatives.
Cite prior art comprehensively to avoid infringement claims .
Eigenschaften
CAS-Nummer |
192756-07-3 |
---|---|
Molekularformel |
C24H25N5O7 |
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
(3S)-3-[[(4S,7S)-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H25N5O7/c30-13-15(12-20(32)33)26-22(34)18-6-3-11-28-19(31)8-7-17(24(36)29(18)28)27-23(35)21-16-5-2-1-4-14(16)9-10-25-21/h1-2,4-5,9-10,13,15,17-18H,3,6-8,11-12H2,(H,26,34)(H,27,35)(H,32,33)/t15-,17-,18-/m0/s1 |
InChI-Schlüssel |
CUVNEENHHCPUBW-SZMVWBNQSA-N |
SMILES |
C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O |
Isomerische SMILES |
C1C[C@H](N2C(=O)[C@H](CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C=O |
Kanonische SMILES |
C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VRT18858; VRT 18858; VRT-18858 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.